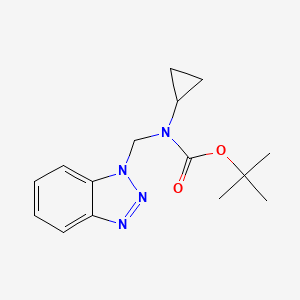

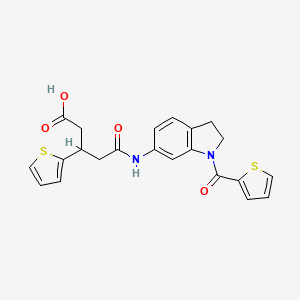

![molecular formula C14H14O2 B2743686 7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid CAS No. 129576-92-7](/img/structure/B2743686.png)

7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is a chemical compound with the molecular formula C14H14O2 and a molecular weight of 214.27 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves hydrogenation over Raney nickel in a syn-stereoselective fashion to give anti-7-phenylbicyclo[3.1.1]heptane-exo-6-carboxylic acid . This compound is then used to synthesize 4,5-benzotricyclo[4.4.0.02,7]dec-4-en-3-one and two isomeric higher homologs, 5,6-benzotricyclo[5.4.0.02,8]undec-5-en-3-and-4-ones .Chemical Reactions Analysis

One of the known reactions of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is its treatment with benzenesulfenyl chloride, mercury acetate, and hydrogen chloride, which leads to cleavage of the central C-C bond in the bicyclobutane fragment and heterocyclization to substituted bicyclo[3.1.1]heptane-6,7-carbolactones .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid are defined by its molecular formula C14H14O2 and molecular weight 214.27 . More specific properties like density, boiling point, and melting point were not found in the search results.科学的研究の応用

Electrophile-Initiated Lactonization

Treatment of 7-Phenyl-tricyclo[4.1.0.0^2,7^]heptane-1-carboxylic acid with electrophilic agents leads to innovative transformations. For instance, the interaction with benzenesulfenyl chloride, mercury acetate, and hydrogen chloride facilitates the cleavage of the central C=C bond in the bicyclobutane fragment, resulting in heterocyclization to produce substituted bicyclo[3.1.1]heptane-6,7-carbolactones (V. V. Razin & R. N. Zolotarev, 2003).

Asymmetric Synthesis

The compound serves as a precursor in the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions, showcasing its utility in generating complex molecular architectures with potential applications in drug design and synthesis (H. Waldmann & M. Braun, 1991).

Organocatalytic Aldol Reactions

7-Phenyl-tricyclo[4.1.0.0^2,7^]heptane-1-carboxylic acid derivatives have been investigated for their catalytic potential in direct aldol reactions. Enantiopure forms of related bicyclic systems have been found to be more selective than their monocyclic analogues, indicating their importance in catalysis and asymmetric synthesis (A. Armstrong, Yunas Bhonoah, & A. White, 2009).

Crystal Structure and Molecular Geometry

The compound and its derivatives have been used to study the preferred ring-tautomeric forms, crystal structures, and molecular geometry. For example, research on (±)-2-exo-Carboxy-2-endo-methyl-7-oxobicyclo[2.2.1]heptane has provided insights into the equilibrium driven by relief of angular hybridization strain, useful in understanding molecular conformations and interactions (J. Wong, R. Lalancette, & H. W. Thompson, 2008).

Synthesis of Rigid Non-Chiral Analogues

7-Phenyl-tricyclo[4.1.0.0^2,7^]heptane-1-carboxylic acid is also a starting material in the synthesis of rigid non-chiral analogues of biologically significant compounds, like 2-aminoadipic acid. This showcases its versatility in the design and synthesis of new molecules with potential applications in medicinal chemistry and material science (V. Kubyshkin, P. K. Mikhailiuk, & I. Komarov, 2007).

Safety and Hazards

特性

IUPAC Name |

7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-12(16)14-10-7-4-8-11(14)13(10,14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNPNJRDELWFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3(C2(C3C1)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

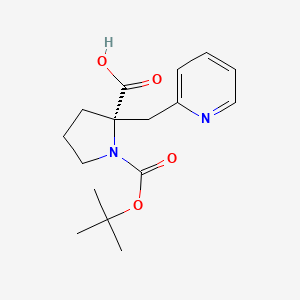

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)

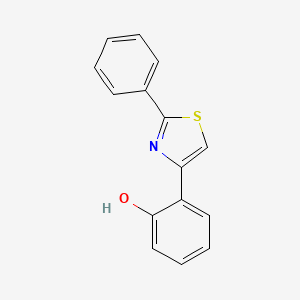

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)

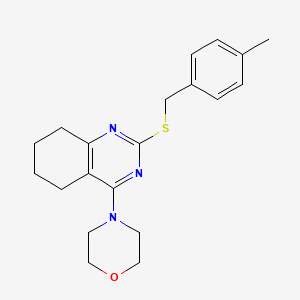

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2743612.png)

![Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate](/img/structure/B2743613.png)

![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)

![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2743616.png)

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2743620.png)